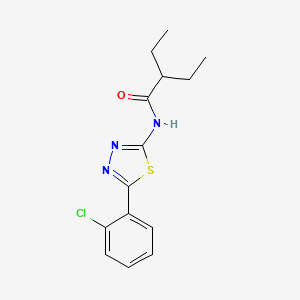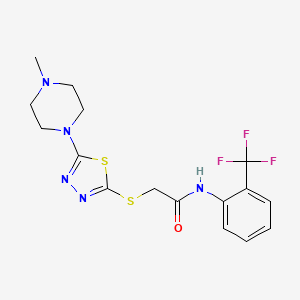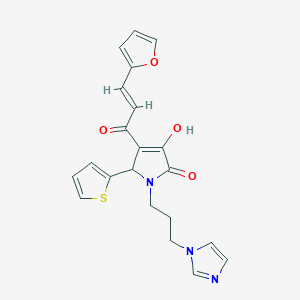
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of the amide functional group (-CONH2) suggests that it may have properties common to other amides, such as the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the 2-chlorophenyl group, and the 2-ethylbutanamide group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .科学的研究の応用
Herbicidal Activity
A series of thiadiazolopyrimidine derivatives, including compounds related to N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, were synthesized and evaluated for their herbicidal activities against various weeds. These compounds showed moderate inhibitory activities and selectivities against both monocotyledon and dicotyledon plants, with chiral compounds demonstrating improved herbicidal activities (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Anticancer Agents
Derivatives of thiadiazoles have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, formazans derived from thiadiazole Mannich bases showed moderate antimicrobial activities against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014). Another study highlighted the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, revealing promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Structural and Electronic Properties
The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been examined through crystallography and density functional theory (DFT) calculations. This study provided insights into bond lengths, angles, and torsion angles, as well as electronic properties, which could be relevant for designing new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Insecticidal Activity
New derivatives of 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine were synthesized and evaluated for their insecticidal activity against the cotton leaf worm (Spodoptera littoralis). The study indicated that certain derivatives possess remarkable insecticidal properties, providing a basis for the development of new pest control agents (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes and proteins that contribute to cell proliferation .
Pharmacokinetics
The compound’s molecular weight is 41396300, and its density is 1229g/cm3 . These properties may influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have antiproliferative effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-7-5-6-8-11(10)15/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLZFBYFQTFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2904366.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904367.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904369.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)
![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)


![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)